5-乙酰基-2-氨基苯甲酸

描述

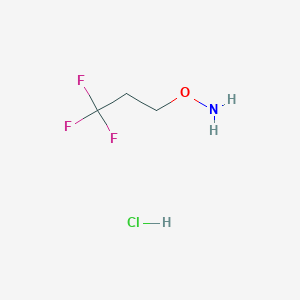

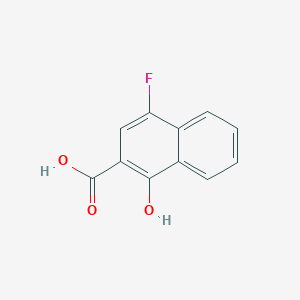

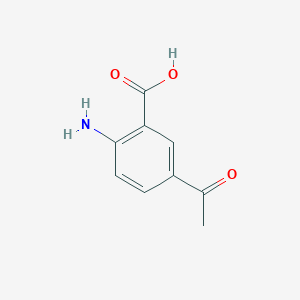

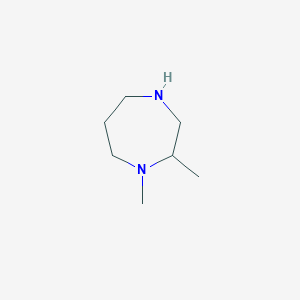

5-Acetyl-2-aminobenzoic acid is an amidobenzoic acid consisting of anthranilic acid carrying an N-acetyl group . It is functionally related to an anthranilic acid .

Synthesis Analysis

The synthesis of 5-Acetyl-2-aminobenzoic acid and its derivatives involves various chemical reactions. Given its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups, para-aminobenzoic acid (PABA) is a commonly used building block in pharmaceuticals .Molecular Structure Analysis

The molecular formula of 5-Acetyl-2-aminobenzoic acid is C9H9NO3 . The structure of this compound can be analyzed using various techniques such as NMR, FTIR, and MS .Physical And Chemical Properties Analysis

The molecular weight of 5-Acetyl-2-aminobenzoic acid is 179.17 g/mol . It has a topological polar surface area of 80.4 Ų . Further investigation is needed to fully understand the physical and chemical properties of this compound.科学研究应用

-

Green and Sustainable Bioproduction

- Field : Environmental Science and Biotechnology .

- Application : Aminobenzoic acid and its derivatives are foundational chemicals for various dyes, food additives, and pharmaceuticals . Their production traditionally relies on chemical synthesis using petroleum-derived substances such as benzene as precursors .

- Methods : Due to the toxicity, environmental pollution, and non-renewable nature of raw materials in chemical synthesis, green, environmentally friendly, and sustainable biosynthesis methods have been developed . These methods are based on the synthetic pathways of aminobenzoic acid and its derivatives in plants and microorganisms .

- Results : The development of these biosynthesis methods aims to protect the ecological environment, reduce the use of non-renewable resources, and provide theoretical support for industrial green development .

-

Pharmaceutical Applications

- Field : Pharmaceutical Science .

- Application : Derivatives of aminobenzoic acid have been found to possess antibacterial properties . For example, sulfonamides used for the treatment of many bacterial and protozoal infections act as structural analogues of PABA inhibiting dihydropteroate synthase competitively .

- Methods : The production of these pharmaceuticals involves the synthesis of aminobenzoic acid derivatives that can inhibit specific enzymes in the bacterial metabolic pathways .

- Results : These pharmaceuticals have been effective in treating many bacterial and protozoal infections .

-

Dye Manufacturing

- Field : Chemical Engineering and Material Science .

- Application : Aminobenzoic acid and its derivatives are foundational chemicals for various dyes . They are used as intermediates in the production of a wide range of dyes .

- Methods : The production of these dyes involves the synthesis of aminobenzoic acid derivatives that can absorb specific wavelengths of light .

- Results : These dyes have been used in a wide range of industries, including textiles, plastics, and food coloring .

-

Food Additives

- Field : Food Science and Technology .

- Application : Aminobenzoic acid and its derivatives are used as food additives . They are used to enhance the flavor, color, and shelf-life of food products .

- Methods : The production of these food additives involves the synthesis of aminobenzoic acid derivatives that can enhance the sensory properties of food .

- Results : These food additives have been used in a wide range of food products, improving their taste, appearance, and storage stability .

-

Tryptophan Biosynthesis

- Field : Biochemistry .

- Application : Ortho-aminobenzoic acid (OABA) serves as the first intermediate in the tryptophan biosynthesis pathway .

- Methods : The production of tryptophan involves the synthesis of OABA as an intermediate .

- Results : This pathway is crucial for the biosynthesis of tryptophan, an essential amino acid .

-

Organic Luminescent Materials and Plant Growth Regulators

- Field : Material Science and Agricultural Science .

- Application : Meta-aminobenzoic acid (MABA) is an essential pharmaceutical intermediate and it also finds significant applications in the synthesis of novel organic luminescent materials and plant growth regulators .

- Methods : The production of these materials and regulators involves the synthesis of MABA as an intermediate .

- Results : These materials and regulators have been used in a wide range of industries, including electronics and agriculture .

安全和危害

未来方向

属性

IUPAC Name |

5-acetyl-2-aminobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4H,10H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHAJXWNQVHUJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetyl-2-aminobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[N-(3',5'-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole](/img/structure/B1371368.png)

![2-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]-dioxaborolan-2-yl)phenoxy]ethanol](/img/structure/B1371380.png)